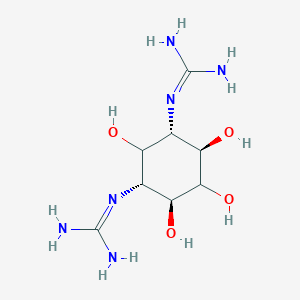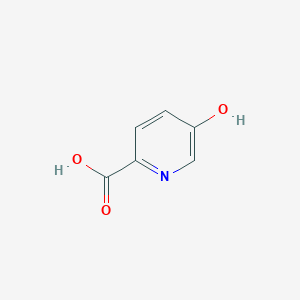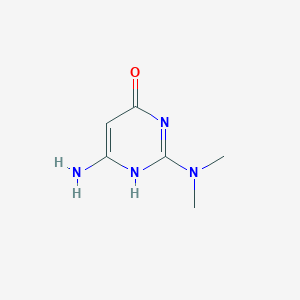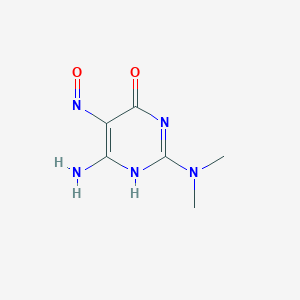
Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)-
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)-” is C11H17IN2 . The molecular weight is 304.17 g/mol . The InChI is InChI=1S/C11H17N2.HI/c1-12-7-3-5-10 (9-12)11-6-4-8-13 (11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 . The Canonical SMILES is CN1CCCC1C2=C [N+] (=CC=C2)C. [I-] and the Isomeric SMILES is CN1CCC [C@H]1C2=C [N+] (=CC=C2)C. [I-] .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)-” include a molecular weight of 304.17 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass is 304.04365 g/mol and the Monoisotopic Mass is also 304.04365 g/mol . The Topological Polar Surface Area is 7.1 Ų .
Wissenschaftliche Forschungsanwendungen
-
1-Methyl-3-pyrrolidinol : This compound has a molecular weight of 101.1469 . While specific applications were not found, pyrrolidinols are often used in organic synthesis and medicinal chemistry due to their versatile chemical properties.
-
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- : Also known as Nicotine, this compound has a molecular weight of 162.2316 . It’s widely used in studies related to addiction, neurobiology, and pharmacology. It’s also used in insecticides .
-
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, 1-oxide, (S)- : This compound has a molecular weight of 178.2310 . Specific applications were not found, but pyridine oxides are often used in organic synthesis due to their unique reactivity.
Eigenschaften
IUPAC Name |
1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2.HI/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAGPCQOMOCCFX-MERQFXBCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=C[N+](=CC=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944031 | |
| Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- | |
CAS RN |
21446-46-8 | |
| Record name | Pyridinium, 1-methyl-3-[(2S)-1-methyl-2-pyrrolidinyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21446-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)




